molecular formula C16H16INO2 B5007732 N-(2-iodophenyl)-4-propoxybenzamide

N-(2-iodophenyl)-4-propoxybenzamide

Cat. No. B5007732
M. Wt: 381.21 g/mol
InChI Key: KAYIYAYGPBQXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-iodophenyl)-4-propoxybenzamide, also known as IPPB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. IPPB is a derivative of benzamide and is synthesized through a multi-step process.

Scientific Research Applications

N-(2-iodophenyl)-4-propoxybenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-(2-iodophenyl)-4-propoxybenzamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound may increase the levels of dopamine in the brain, which could potentially have therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its potential as an anti-inflammatory and neuroprotective agent, this compound has also been shown to have antioxidant properties. It has been suggested that this compound may be able to protect against oxidative stress, which is believed to play a role in the development of various diseases, including Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-iodophenyl)-4-propoxybenzamide in lab experiments is its potential as a selective MAO-B inhibitor. This could make it a useful tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-(2-iodophenyl)-4-propoxybenzamide. One area of interest is the development of new treatments for Parkinson's disease and other neurological disorders. This compound has shown promise as a potential neuroprotective agent, and further research could help to elucidate its mechanism of action and potential therapeutic applications. Additionally, there is interest in studying the potential anti-inflammatory and antioxidant properties of this compound, which could have implications for the treatment of a range of diseases. Finally, there is interest in developing new synthesis methods for this compound that could make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of N-(2-iodophenyl)-4-propoxybenzamide involves several steps, including the reaction of 2-iodoaniline with propionyl chloride to form 2-iodo-N-propionylaniline. This intermediate is then reacted with 4-chlorobenzoic acid to form N-(2-iodophenyl)-4-propionylaniline. Finally, the propionyl group is replaced with a propoxy group through a reaction with propyl alcohol, resulting in the formation of this compound.

properties

IUPAC Name

N-(2-iodophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-2-11-20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYIYAYGPBQXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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